N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(thiophen-3-yl)methyl]ethanediamide
Description
The compound N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(thiophen-3-yl)methyl]ethanediamide features a hybrid heterocyclic architecture combining furan (oxygen-containing) and thiophene (sulfur-containing) rings linked via a hydroxyethyl bridge and ethanediamide (oxamide) groups.
Properties
IUPAC Name |
N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c20-15(18-8-12-4-7-24-10-12)16(21)19-11-17(22,13-3-5-23-9-13)14-2-1-6-25-14/h1-7,9-10,22H,8,11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBYKVCXSJZLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CSC=C2)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a thiophene derivative, followed by the introduction of ethanediamide. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-3-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as acetonitrile, dichloromethane, and ethanol are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the furan ring can produce furan alcohols.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-3-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The compound’s ability to donate or accept electrons makes it a versatile molecule in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Core Heterocyclic Systems
The compound’s furan and thiophene moieties are shared with several analogs:
- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Features a thiophene-carboxamide group. X-ray crystallography shows dihedral angles of 8.5–13.5° between thiophene and benzene rings, similar to its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (9.7°). Key differences arise in bond lengths (C–S: ~1.70 Å vs. C–O: ~1.36 Å), influencing electronic conjugation and intermolecular interactions.
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Contains dual thiophene units with an acetamide linker. The cyanide substituent enhances electron-withdrawing effects, contrasting with the target compound’s hydroxyl and ethanediamide groups.
Ethanediamide Linkers
Ethanediamide (oxamide) bridges are rare in the provided evidence. However, BG13898 (), a derivative with an ethanediamide core, substitutes the thiophen-3-ylmethyl group with a 3-fluoro-4-methylphenyl group. This substitution likely alters solubility and bioactivity due to fluorine’s electronegativity and methyl’s steric effects.
Amide Bond Formation
The target compound’s synthesis likely parallels methods for analogous carboxamides:
- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Synthesized via nucleophilic acyl substitution using 2-thiophenecarbonyl chloride and 2-nitroaniline in acetonitrile.
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Formed by converting 2-(thiophen-2-yl)acetic acid to its acyl chloride, followed by reaction with 2-aminothiophene-3-carbonitrile.
The target compound’s ethanediamide group may require sequential coupling of two amines (e.g., 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine and (thiophen-3-yl)methylamine) with ethanedioyl dichloride.
Hydroxyethyl Bridge
Similar hydroxyethyl spacers are observed in 1-[(tetrahydro-2-furanyl)methyl]-2-(nitroimino)imidazolidine (), synthesized via alkylation of amines with activated furan derivatives. The target compound’s hydroxyl group could arise from epoxide ring-opening or ketone reduction.
Physicochemical Properties
Spectroscopic Features
- IR Spectroscopy : Thiophene C–S stretches (~650 cm⁻¹) and furan C–O stretches (~1010 cm⁻¹) would dominate, as seen in N-(3-acetyl-2-thienyl)acetamides ().
- NMR Spectroscopy : Thiophene protons resonate at δ 6.5–7.5 ppm, while furan protons appear at δ 6.0–7.0 ppm. Hydroxy and amide protons may show broad signals at δ 1.5–5.0 ppm (; ).
Solubility and Stability
Thiophene and furan rings confer moderate hydrophobicity. Ethanediamide groups may enhance water solubility via hydrogen bonding, as seen in BG13898 (). The hydroxyl group could increase polarity but may also introduce sensitivity to oxidation.
Bioactivity Trends
- Thiophene Carboxamides (): Exhibit genotoxicity in bacterial and human cells, suggesting caution in pharmaceutical applications.
The target compound’s dual heterocycles and ethanediamide linker may modulate receptor binding or enzymatic inhibition, though specific data is unavailable.
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(thiophen-3-yl)methyl]ethanediamide, a complex organic compound, has garnered interest in medicinal chemistry due to its unique structural features. The presence of both furan and thiophene rings, along with an ethanediamide backbone, suggests potential biological activities that merit exploration. This article provides a comprehensive review of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The molecular structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H15N3O2S2 |
| Molecular Weight | 303.4 g/mol |
| CAS Number | 2034335-20-9 |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiophene rings have been reported to show activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 20 µM to 70 µM against Gram-positive and Gram-negative bacteria .
The mechanisms by which this compound may exert its biological effects are likely multifaceted:
- Enzyme Inhibition : Compounds containing thiophene rings often interact with enzymes involved in bacterial cell wall synthesis.
- DNA Interaction : The furan moiety can intercalate into DNA, potentially disrupting replication processes.
- Signal Modulation : The hydroxyl group may influence signaling pathways by acting as a hydrogen bond donor, affecting cellular responses.
Case Studies and Research Findings
- Antibacterial Activity Study : A study evaluating the antibacterial properties of structurally similar compounds found that derivatives with furan and thiophene exhibited promising antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli . Although direct studies on this specific compound are lacking, the trends observed suggest potential efficacy.
- Cytotoxicity Assessment : In vitro assays conducted on related compounds indicated varying degrees of cytotoxicity against cancer cell lines, suggesting that this compound may also possess anticancer properties. The specific interaction with cellular targets remains to be elucidated.
Comparative Analysis with Similar Compounds
To better understand the potential biological activities of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(furan-3-yl)-N'-(thiophen-2-yloxy)acetamide | Furan and thiophene rings | Antimicrobial activity |
| 5-Chloro-N-(furan-3-yloxy)acetamide | Chloro substituent | Antibacterial and antifungal properties |
| N-acylhydrazonyl-thienyl derivatives | Thiophene moiety | Significant antituberculosis activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
